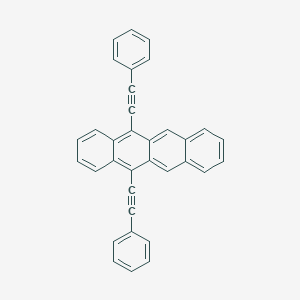

5,12-Bis(phenylethynyl)naphthacene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,12-bis(2-phenylethynyl)tetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHYGBCAEPBUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066425 | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-29-4 | |

| Record name | 5,12-Bis(2-phenylethynyl)naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18826-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthacene, 5,12-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-bis(phenylethynyl)naphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKZ3D4QP9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,12 Bis Phenylethynyl Naphthacene and Its Analogues

Multi-Step Synthesis Approaches for 5,12-Bis(phenylethynyl)naphthacene

Multi-step syntheses provide a controlled, stepwise approach to constructing the target molecule, allowing for the isolation and purification of intermediates.

| Intermediate | Precursors | Significance |

| 5,12-Tetracenequinone | o-Phthalaldehyde, 1,4-Naphthoquinone | Key precursor for the synthesis of this compound. unh.edu |

One-Pot Synthetic Strategies for 5,12-Diethynyltetracene Derivatives

To improve efficiency and yield, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single process without isolating the intermediates, saving time and resources.

One-pot syntheses of 5,12-diethynyltetracene derivatives have been successfully achieved using ethynyllithium reagents. researchgate.netthieme-connect.com In this approach, tetracenequinone is treated with two different ethynyllithium reagents in a sequential manner. researchgate.netthieme-connect.com This method allows for the introduction of various substituted ethynyl (B1212043) groups at the 5 and 12 positions of the tetracene core.

Following the addition of the ethynyllithium reagents to the quinone, a reductive aromatization step is necessary to form the final, fully conjugated tetracene system. Tin(II) chloride (SnCl₂) is a commonly used reagent for this transformation. researchgate.netthieme-connect.com The entire three-step sequence, including the two nucleophilic additions and the reductive aromatization, can be integrated into a single one-pot process to generate unsymmetrically substituted 5,12-diethynyltetracene derivatives in moderate yields. researchgate.netthieme-connect.com More recent research has also explored mechanochemical reductive aromatization as an alternative to homogeneous solution-based methods. chemrxiv.org

| Reaction Type | Key Reagents | Key Features |

| One-Pot Synthesis | Ethynyllithium reagents, SnCl₂ | Combines multiple steps (nucleophilic addition, reductive aromatization) into a single procedure. researchgate.netthieme-connect.com |

Targeted Synthesis of Unsymmetrical 5,12-Bis(phenylethynyl)tetracene Derivatives

The synthesis of unsymmetrical derivatives, where the two phenylethynyl groups are not identical, allows for the fine-tuning of the molecule's electronic and photophysical properties. A primary method for achieving this is through a one-pot reaction starting from tetracenequinone, where two different ethynyllithium reagents are added sequentially, followed by reductive aromatization with SnCl₂. researchgate.netthieme-connect.com

Sonogashira Coupling for Advanced Functionalization

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and conjugated enynes. rsc.org This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. rsc.org This reaction is exceptionally well-suited for the synthesis of compounds like this compound and its derivatives, allowing for the direct attachment of functionalized ethynyl groups to the naphthacene (B114907) core.

The general approach involves the double Sonogashira coupling of a 5,12-dihalogenated naphthacene (e.g., 5,12-dibromonaphthacene (B14774572) or 5,12-diiodonaphthacene) with two equivalents of phenylacetylene. The higher reactivity of iodide and bromide leaving groups makes them preferable for this transformation.

A representative, analogous synthesis demonstrating the efficiency of this method is the preparation of fluorescent oligo(p-phenyleneethynylene)s (OPEs). In these syntheses, a diiodo-aromatic core is coupled with functionalized arylacetylenes. The reaction conditions, catalysts, and resulting yields from such a synthesis provide a clear blueprint for the functionalization of aromatic cores like naphthacene.

| Starting Material (Aromatic Core) | Alkyne | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(2,5-diiodobenzoyl)morpholine | Phenylacetylene | Pd₂(dba)₃, CuI, PPh₃ | DMSO, iPr₂NH | 45 °C | 60% | nih.gov |

| 4-(2,5-diiodobenzoyl)morpholine | 4-Ethynylanisole | Pd₂(dba)₃, CuI, PPh₃ | DMSO, iPr₂NH | 45 °C | 81% | nih.gov |

This methodology allows for the introduction of various substituents on the phenyl rings of the alkyne, thereby tuning the electronic and photophysical properties of the final molecule. This advanced functionalization is critical for developing new materials for organic electronics and photonics.

Role of this compound as a Synthetic Intermediate in Organic Chemistry

The true potential of this compound extends beyond its direct applications as a dye. Its structure, featuring a large, planar, and electron-rich naphthacene core appended with two terminal alkyne groups, makes it a highly valuable synthetic intermediate or building block for the construction of larger, more complex π-conjugated systems.

The terminal phenylethynyl groups serve as reactive handles for a variety of subsequent chemical transformations. These reactions can extend the conjugation of the molecule, leading to materials with tailored optical and electronic properties suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as advanced fluorescent probes.

One of the key synthetic pathways where this compound can serve as an intermediate is in the construction of larger polycyclic aromatic hydrocarbons (PAHs) or "nanographenes." The alkyne moieties can participate in various cycloaddition and annulation reactions. For instance, they can act as dienophiles or be transformed to participate as dienes in Diels-Alder reactions to build new fused ring systems. Furthermore, intramolecular cyclization reactions, such as the Scholl reaction, can be employed on derivatives of this compound to induce planarization and create extended, rigid graphene-like fragments. While specific, published examples starting directly from this compound are not abundant, the synthetic utility of ethynyl-substituted PAHs as precursors for larger graphitic structures is a well-established strategy in materials chemistry. researchgate.netrsc.org

For example, unsymmetrically substituted 5,12-diethynyltetracenes have been used to synthesize π-extended tetracene dimers via further Sonogashira couplings, showcasing the utility of the ethynyl groups in building larger molecular architectures. The core structure of this compound is a prime candidate for similar synthetic elaborations, positioning it as a key intermediate in the bottom-up synthesis of novel carbon-based functional materials.

Electronic and Photophysical Characterization of 5,12 Bis Phenylethynyl Naphthacene

Investigations of π-Electron Delocalization Effects on Electronic Structure

The electronic structure of 5,12-bis(phenylethynyl)naphthacene is fundamentally governed by the extensive π-electron delocalization across its molecular framework. The introduction of phenylethynyl substituents at the 5 and 12 positions of the naphthacene (B114907) core has a profound impact on its electronic properties. These substituents extend the conjugation of the π-system, which in turn influences the energy levels of the molecule. acs.org

Theoretical studies, often employing density functional theory (DFT), are crucial in elucidating these effects. For instance, the substitution of an anthracene (B1667546) ring at the 9,10-positions with phenylethynyl groups has been shown to enhance J-aggregated intermolecular interactions. nih.gov This type of interaction, where the molecules align in a head-to-tail fashion, is a direct consequence of the altered π-electron distribution and has significant implications for the material's solid-state properties.

The phenylethynyl groups act as electron-donating or -withdrawing moieties depending on the specific molecular context, although in the case of naphthacene, they primarily serve to extend the conjugation. This extension of the π-system leads to a narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which is observable as a red-shift in the absorption and emission spectra compared to the parent naphthacene molecule. The delocalization also affects the charge distribution in the excited state, influencing the molecule's photophysical behavior.

Fluorescence Quantum Yield Determinations and Optimization Strategies

This compound is a well-known fluorescent dye, recognized for the orange light it emits, which is famously utilized in lightsticks. wikipedia.org The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for such applications.

Comparative Studies with Phenyl and Phenylethynyl Aromatic Compounds

| Compound | Solvent/State | Fluorescence Quantum Yield (Φf) |

| 9,10-Bis(phenylethynyl)anthracene (B116448) | Cyclohexane | 1.0 |

| Bis(phenylethynyl)anthracene derivative | Not specified | 0.83 (open-ring isomer) |

| 3,6-bis(2-phenylethynyl)-9H-carbazole | Solution | ~0.27 |

This table presents fluorescence quantum yield data for compounds structurally related to this compound to provide context for its potential fluorescence efficiency.

Factors Influencing Fluorescence Efficiency

Several factors can influence the fluorescence quantum yield of this compound. The rigidity of the molecular structure is paramount; increased rigidity often leads to higher quantum yields by reducing non-radiative decay pathways such as vibrational relaxation. rsc.org

The nature and position of substituents on the aromatic core can also dramatically alter the fluorescence efficiency. For example, substitution at the 1-position of a 9,10-bis(phenylethynyl)anthracene core with a chloro group has been shown to red-shift the emission compared to substitution at the 2-position, indicating a greater influence on the electronic structure and wave function delocalization. chemrxiv.org

Analysis of Absorption and Emission Spectra (UV-Vis and Fluorescence)

The UV-Vis absorption and fluorescence emission spectra of this compound are characteristic of its extended π-conjugated system. The compound is known to emit a distinct orange light, a property that makes it suitable for applications such as in chemical light sources. wikipedia.org

While specific maxima for the absorption and emission of this compound are not consistently reported across the literature, data from closely related compounds can provide valuable insights. For example, 9,10-bis(phenylethynyl)anthracene, a green emitter, exhibits an absorption maximum around 451 nm and an emission maximum around 480-550 nm in cyclohexane. omlc.org The substitution pattern on the anthracene core can tune the emission color; for instance, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) emits yellow-green light, while the 2-chloro derivative emits green light. wikipedia.org

The absorption spectrum of these types of molecules is typically characterized by several bands corresponding to π-π* transitions. The emission spectrum is often a mirror image of the lowest energy absorption band, although deviations can occur due to structural rearrangements in the excited state.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | ~451 | ~480-550 |

| 1-Chloro-9,10-bis(phenylethynyl)anthracene | Not specified | Red-shifted from BPEA | Yellow-green emission |

| 2-Chloro-9,10-bis(phenylethynyl)anthracene | Not specified | Similar to BPEA | Green emission |

This table provides spectral data for compounds related to this compound to illustrate the expected spectral range and the effect of substitution.

Charge Transport Properties and Mechanisms in this compound Systems

The charge transport properties of this compound are of significant interest for its potential use in organic electronic devices. While specific experimental data on the charge carrier mobility of this compound are scarce in the reviewed literature, its structural features suggest it may possess interesting charge transport characteristics. epa.gov

The extended π-conjugation provided by the naphthacene core and the phenylethynyl substituents creates pathways for the movement of charge carriers (holes and electrons). The efficiency of charge transport is highly dependent on the molecular packing in the solid state. Favorable π-π stacking can lead to significant electronic coupling between adjacent molecules, facilitating charge hopping.

Studies on related compounds provide some indication of the potential charge transport capabilities. For instance, a derivative of 2,6,9,10-tetrakis(phenylethynyl)anthracene has been reported to exhibit a high hole mobility of approximately 0.27 cm²/V·s in thin-film transistors. nih.gov This high mobility was attributed to a compact film morphology and enhanced J-aggregated intermolecular interactions. Theoretical studies on other substituted acenes also highlight the importance of substituents in modulating charge transport properties by influencing reorganization energies and electronic couplings. rsc.orgnih.gov Therefore, it is plausible that this compound could exhibit efficient hole transport, making it a candidate for the hole-transporting layer in organic light-emitting diodes (OLEDs). However, without direct experimental measurement, its ambipolar or electron-transporting capabilities remain speculative.

Exciton (B1674681) Dynamics and Relaxation Pathways

The fate of photoexcited states in this compound is a complex interplay of various photophysical processes. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via radiative decay (fluorescence) or non-radiative decay pathways.

A particularly interesting and efficient relaxation pathway that has been identified in thin films of 5,12-bis(phenylethynyl)tetracene (a synonym for the target compound) is singlet fission. acs.org Singlet fission is a process where the initial singlet exciton rapidly converts into two triplet excitons (T1). This process is spin-allowed and can be highly efficient in materials where the energy of the singlet state is approximately twice the energy of the triplet state (E(S1) ≈ 2 * E(T1)).

Singlet Exciton Fission Processes

Singlet exciton fission (SF) is a photophysical phenomenon where a spin-singlet exciton (S₁), generated by the absorption of a photon, converts into two spin-triplet excitons (2 x T₁). nih.govnih.gov This process is particularly promising for enhancing the efficiency of solar cells, as it offers a pathway to generate two electron-hole pairs from a single photon, potentially overcoming the Shockley-Queisser limit. nih.govberkeley.edu For SF to be efficient, the energy of the singlet state must be at least twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). nih.gov

In thin films, this compound has been shown to exhibit ultrafast and highly efficient singlet fission. berkeley.edu The introduction of phenylethynyl substituents to the tetracene core plays a crucial role in modifying the electronic energy levels and intermolecular coupling, which facilitates this efficient SF process. berkeley.edu

Time-resolved optical studies on thin films of BPEN reveal a rapid deactivation of the majority of singlet excitons. berkeley.edu The process is characterized by an ultrafast relaxation of the initial singlet exciton into a correlated triplet pair state, ¹(TT), within approximately 200 femtoseconds. berkeley.edu This is followed by the generation of free triplet excitons on a picosecond timescale. berkeley.edu However, a slower component of singlet fission has also been observed, which is attributed to the presence of an amorphous phase within the thin film. berkeley.edu

| Parameter | Value | Description |

| Singlet Fission Yield | ~90% | The efficiency of converting one singlet exciton into a correlated triplet pair. berkeley.edu |

| Total Triplet Yield | ~180% | The total percentage of triplet excitons generated from the initial photoexcitation. berkeley.edu |

| Singlet Exciton Lifetime | ~1.0 ps | The time taken for the prompt deactivation of the majority of singlet excitons. berkeley.edu |

| Triplet Pair Formation Time | ~200 fs | The timescale for the formation of the correlated triplet pair, ¹(TT), from the initial singlet exciton. berkeley.edu |

| Triplet Lifetime | ~3 ms (B15284909) | The lifetime of the free triplet excitons generated through singlet fission. berkeley.edu |

Exciton–Exciton Annihilation Phenomena in Aggregates and Thin Films

In molecular aggregates and thin films, where exciton densities can be high, exciton-exciton annihilation (EEA) becomes a significant deactivation pathway that can compete with other photophysical processes like fluorescence and singlet fission. arxiv.orgaip.org EEA is a nonlinear process where two excitons interact, resulting in the annihilation of one or both excitons. nih.gov This phenomenon is particularly important to consider under high excitation fluences. aip.org

There are two primary types of exciton-exciton annihilation:

Singlet-Singlet Annihilation (SSA): Two singlet excitons interact (S₁ + S₁), leading to the formation of a higher excited singlet state and a ground state molecule. The higher excited state typically relaxes back to the S₁ state, resulting in the net loss of one exciton. In studies of related 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives, it has been noted that SSA can compete with singlet fission, especially at high excitation densities, which can complicate kinetic analysis. aip.org

Triplet-Triplet Annihilation (TTA): Two triplet excitons interact (T₁ + T₁) to form a variety of products, including an excited singlet state (S₁), which can then decay radiatively (delayed fluorescence). This process is also referred to as triplet fusion. sielc.com In systems designed for photon upconversion, TTA is a desired process. For instance, TTA has been extensively studied in BPEA, a compound structurally related to BPEN, often in combination with a sensitizer (B1316253). rsc.orgresearchgate.net

For this compound, where singlet fission is a dominant and rapid process, the landscape of exciton-exciton annihilation is complex. At high light intensities, initially created singlet excitons can undergo SSA, competing directly with the ultrafast singlet fission. Once singlet fission occurs, the resulting high concentration of triplet excitons can then undergo TTA. The efficiency of TTA is influenced by factors such as solvent and molecular substitution, as seen in related diphenyl anthracene variants. ubc.ca

The mechanism of EEA can be diffusion-limited, where excitons must diffuse and collide to annihilate, or it can occur via long-range Coulombic interactions. nih.gov In some conjugated polymers, the annihilation rate displays a t⁻¹/² time dependence, which is characteristic of one-dimensional exciton diffusion along the polymer chains. nih.gov In thin films of materials like BPEN, the intermolecular packing and degree of crystallinity will strongly influence the efficiency and dynamics of both singlet-singlet and triplet-triplet annihilation processes by affecting exciton mobility and intermolecular coupling.

Advanced Spectroscopic Investigations of 5,12 Bis Phenylethynyl Naphthacene

Femtosecond Transient Absorption Spectroscopy for Ultrafast Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the intricate dynamics of molecules immediately following photoexcitation. rsc.org This technique has been instrumental in unraveling the complex sequence of events that govern the fate of the excited state in BPEN and related systems.

Upon photoexcitation with a broadband pump pulse, a coherent superposition of vibrational levels, known as a wavepacket, can be generated. The subsequent motion of this wavepacket on the excited-state potential energy surface can be observed as oscillations in the time-domain transient absorption signals. epj-conferences.org In studies of BPEN in electron-donating solvents, coherent wavepacket motions with frequencies ranging from 300-1600 cm⁻¹ have been observed. epj-conferences.org These motions are crucial as they can influence the efficiency and dynamics of subsequent processes, such as electron transfer. The abrupt change in the vibrational equilibrium position upon an electronic transition, termed a "quantum quench," can lead to vibrational decoherence. nih.govpnas.org However, wavepacket motion occurring on the same timescale as electron transfer can mitigate this decoherence. nih.gov

A key finding from fs-TA studies of BPEN is the direct coupling of specific vibrational modes to electron transfer (ET) reactions. epj-conferences.org When BPEN is dissolved in an electron-donating solvent like N,N-dimethylaniline (DMA), ultrafast ET from the solvent to the photoexcited BPEN occurs, leading to the formation of the BPEN anion. epj-conferences.orgpnas.org This process is accompanied by a quenching of the stimulated emission (SE) from BPEN and the appearance of a new absorption band corresponding to the anion. epj-conferences.org

Crucially, the dephasing time of certain vibrational coherences is observed to decrease as the rate of electron transfer increases. For instance, the vibrational coherence of a 310 cm⁻¹ mode in BPEN was found to be significantly reduced in the presence of faster ET. epj-conferences.org This particular mode, assigned as an in-plane stretching mode through TD-DFT calculations, is believed to effectively modulate the electronic coupling between the excited state of BPEN and the electron transfer state. epj-conferences.org This demonstrates that vibrational coherence can play a direct and significant role in facilitating ultrafast charge separation.

| Vibrational Mode (cm⁻¹) | Assignment | Observation |

| 310 | In-plane stretching | Dephasing time decreases with increasing electron transfer rate, indicating strong coupling to the ET process. epj-conferences.org |

| 300-1600 | Various modes | Coherent wavepacket motions observed in the time domain. epj-conferences.org |

Picosecond Time-Resolved Fluorescence Spectroscopy for Excited State Deactivation

Picosecond time-resolved fluorescence spectroscopy provides complementary information to transient absorption by directly monitoring the emission from the excited state. The fluorescence lifetime of a molecule is a sensitive measure of the rates of all deactivation pathways, both radiative (fluorescence) and non-radiative.

In the case of 5,12-bis(phenylethynyl)tetracene (BPET), a closely related derivative, time-resolved optical studies have shown a prompt deactivation of the majority of singlet excitons with a lifetime of about 1.0 ps. acs.org While specific data for BPEN was not found in the provided search results, the study of related compounds highlights the utility of this technique. For instance, in other complex organic systems, transient spectra have been observed to evolve on timescales consistent with S1 fluorescence lifetimes of 1-3 nanoseconds, leading to the formation of long-lived triplet states. nih.gov In general, excited-state deactivation can proceed through various channels, including fluorescence, intersystem crossing to a triplet state, internal conversion back to the ground state, or photochemical reactions. nih.govnih.gov Time-resolved fluorescence measurements are essential for quantifying the rates and quantum yields of these competing pathways.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful technique for elucidating the ground-state electronic and molecular structure of molecules. In the context of BPEN, it can be particularly insightful for understanding how the electronic structure is perturbed upon changes in its oxidation state.

While direct NMR studies on BPEN dianions were not found in the provided search results, the principles of charge density analysis can be applied. The distribution of charge in a molecule can be inferred from changes in the chemical shifts of its various nuclei. In a dianion, the excess negative charge will be distributed throughout the π-system of the molecule. This distribution can be mapped by comparing the NMR spectrum of the dianion to that of the neutral molecule. The nuclei in regions of higher negative charge density will experience greater shielding and thus exhibit upfield shifts in their NMR signals. This type of analysis provides a detailed experimental picture of the electronic structure of the charged species, which is crucial for understanding its reactivity and interactions. The analysis of charge density variations is a powerful tool for understanding the physical properties of charged species. mdpi.com

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the quantized vibrational energy levels of a molecule. The frequencies of the observed vibrational bands are characteristic of specific bonds and functional groups, making it an invaluable tool for molecular structure determination. For a molecule like BPEN, with its extended π-conjugated system, vibrational spectroscopy can provide detailed information about the bond strengths and planarity of the molecule. For example, in a similar linear π-conjugated system, bis(phenylethynyl)benzene (BPEB), ultrafast Raman loss spectroscopy has been used to follow structural reorganization in the excited state. vu.nl The time-dependent peak positions of high-frequency vibrations, such as the C≡C triple bond and C=C double bond stretches, provide information on the extent of conjugation during different phases of excited-state relaxation. vu.nl Such studies on BPEN would be highly informative for understanding its structural dynamics.

Research on Optoelectronic Applications of 5,12 Bis Phenylethynyl Naphthacene

Organic Light-Emitting Diodes (OLEDs) Applications

The unique molecular structure of 5,12-bis(phenylethynyl)naphthacene lends itself to applications in OLED technology. Its inherent fluorescence and stability are critical attributes for the development of efficient and durable display and lighting technologies.

Role as an Efficient Host Material for Blue Emission

The development of stable and efficient blue-emitting materials remains a critical challenge in the advancement of full-color OLED displays. This compound has been investigated as a host material in blue OLEDs. In a host-dopant system, the host material constitutes the majority of the emissive layer and facilitates charge transport and energy transfer to the dopant, which then emits light of a specific color.

The suitability of a host material is determined by its thermal stability, appropriate energy levels, and ability to form stable amorphous films. While specific studies detailing the performance of this compound as a blue host are not extensively available in the provided search results, the general properties of anthracene (B1667546) derivatives suggest their potential. For instance, other anthracene-based materials have demonstrated success as hosts for blue emission, achieving high efficiency and good color purity. semanticscholar.orgmdpi.com The rigid structure and high thermal stability of this compound make it a plausible candidate for further research in this area.

Strategies for Achieving High Brightness and Color Purity

Achieving high brightness and color purity in OLEDs, particularly for blue emission, involves careful molecular design and device engineering. Key strategies include:

Host-Dopant Energy Transfer: Efficient Förster or Dexter energy transfer from the host material to the dopant is crucial. This requires a good spectral overlap between the host's emission and the dopant's absorption.

Charge Balance: Ensuring a balanced injection and transport of electrons and holes within the emissive layer is essential for high efficiency. Imbalanced charge transport can lead to quenching and reduced device performance.

Molecular Structure: The design of the host material plays a significant role. Introducing bulky side groups can prevent molecular aggregation, which often leads to luminescence quenching and shifts in the emission spectrum. This is a strategy to maintain high color purity and brightness.

Thermally Activated Delayed Fluorescence (TADF): The use of TADF materials as either hosts or dopants can significantly enhance the efficiency of OLEDs by harvesting both singlet and triplet excitons for light emission. While research into stable blue TADF OLEDs is ongoing, the development of suitable host materials is a key challenge. researchgate.net

Table 1: Performance of Selected Blue Host Materials in OLEDs

| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |

| ATB semanticscholar.org | DPAVBi | 8.6 | 10.4 | (0.15, 0.27) |

| 2-NaAn-1-PNa mdpi.com | 3Me-1Bu-TPPDA | 9.3 | - | (0.133, 0.141) |

| TPVAn (non-doped) nycu.edu.tw | - | 5.3 | - | (0.14, 0.12) |

Organic Photovoltaics (OPVs) and Solar Cell Enhancements

The application of this compound extends to the realm of organic solar cells, where its electronic properties can be harnessed for light harvesting and charge generation.

Potential as Acceptor Material in Bulk Heterojunction Devices

In bulk heterojunction (BHJ) solar cells, a blend of donor and acceptor materials forms the active layer. Upon absorbing light, the donor generates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface. At this interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor.

Singlet Fission as a Mechanism for Enhanced Photovoltaic Efficiency

Singlet fission is a process where a singlet exciton, generated by the absorption of a single photon, is converted into two triplet excitons. arxiv.org This phenomenon holds the potential to significantly increase the theoretical power conversion efficiency of solar cells beyond the Shockley-Queisser limit. nih.gov Materials capable of efficient singlet fission could potentially double the photocurrent generated from high-energy photons. nih.gov

Pentacene (B32325) and its derivatives are well-known for their ability to undergo singlet fission. nih.govnih.gov The structural similarity of this compound to these compounds suggests its potential for this application. The process is highly dependent on the molecular packing and intermolecular coupling in the solid state. nrel.gov Research has shown that a triplet yield of 200% can be achieved in solutions of a pentacene derivative, indicating the high efficiency of this process. nih.gov

Charge Generation Mechanisms in OPVs

The fundamental process of charge generation in organic photovoltaics involves several key steps:

Light Absorption: A photon is absorbed by the active layer material (typically the donor in a BHJ device), creating a singlet exciton.

Exciton Diffusion: The electrically neutral exciton diffuses through the material until it reaches a donor-acceptor interface.

Charge Transfer: At the interface, if the energy level offset is sufficient, the exciton dissociates. The electron is transferred to the acceptor material, and the hole remains on the donor material. This creates a charge-transfer (CT) state.

Charge Separation and Collection: The separated electron and hole must overcome their Coulombic attraction to become free charge carriers. They are then transported through the acceptor and donor domains, respectively, to the electrodes, generating a photocurrent.

In the context of singlet fission, the initial singlet exciton in the donor material would first split into two triplet excitons. These triplet excitons would then need to be efficiently harvested at the donor-acceptor interface, with each triplet contributing one electron to the acceptor. This process could lead to an internal quantum efficiency exceeding 100%. nih.gov

Optical Waveguiding Properties in Organic Architectures

Organic molecules with rigid, linear structures and strong luminescence are promising candidates for the fabrication of active optical waveguides, which are essential components for integrated photonics and optical computing. These waveguides can confine and direct the propagation of light at the micro- and nanoscale. While direct research on the optical waveguiding properties of this compound is not extensively documented, the behavior of structurally similar compounds provides a strong basis for its potential in this area.

A closely related molecule, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), has been successfully utilized to create one-dimensional microstructures such as microtubes and microrods. These self-assembled structures have been shown to function as active optical waveguides. They absorb excitation light and guide the resulting photoluminescence along their length, with the emission being observed at the tips of the structures. This waveguiding behavior is a direct consequence of the specific packing of the molecules in the crystalline state, which creates a medium with a higher refractive index than the surrounding environment, leading to total internal reflection of the emitted light.

Given the structural similarities between BPEN and BPEA, it is highly probable that BPEN can also self-assemble into well-defined microstructures capable of optical waveguiding. The introduction of the larger naphthacene (B114907) core in BPEN compared to the anthracene core in BPEA can be expected to influence the photophysical properties, potentially shifting the waveguiding wavelength and affecting the optical loss characteristics.

To illustrate the potential of BPEN for optical waveguiding, a comparison of its properties with the demonstrated waveguide material BPEA is presented below.

| Property | This compound (BPEN) | 9,10-Bis(phenylethynyl)anthracene (BPEA) |

| Molecular Formula | C34H20 | C30H18 |

| Molar Mass | 428.52 g/mol | 378.47 g/mol |

| Appearance | Orange Solid | Orange Needle-like Crystals |

| Emission Color | Orange | Green |

The ability to form crystalline one-dimensional nanostructures is a key prerequisite for creating efficient organic optical waveguides. The planarity and rigidity of the BPEN molecule, driven by the phenylethynyl substituents, are conducive to the formation of such ordered assemblies through π-π stacking interactions. Future research focusing on the controlled self-assembly of BPEN into nanowires or microrods and the characterization of their waveguiding properties would be a crucial step in validating its potential for photonic applications.

Light-Harvesting Abilities in Hierarchical Systems

Light-harvesting systems, inspired by natural photosynthesis, are designed to capture light energy over a broad spectral range and efficiently transfer it to a specific location, typically a reaction center where the energy can be converted into other forms. Organic chromophores with strong absorption and high fluorescence quantum yields are essential components of these artificial systems.

While specific hierarchical systems based solely on this compound are not widely reported, the broader class of bis(phenylethynyl)arene derivatives has shown significant promise as light-harvesting antennae. For instance, bis(phenylethynyl)anthracene units have been incorporated into complex molecular architectures, such as those built around a hexaphenylbenzene (B1630442) core, to create artificial photosynthetic mimics. In these systems, the bis(phenylethynyl)anthracene chromophores absorb light in a spectral region where other components, like porphyrins, have low absorption. The absorbed energy is then efficiently transferred, often via Förster Resonance Energy Transfer (FRET), to the porphyrin units, which act as energy acceptors or reaction centers.

The suitability of a molecule for light harvesting is determined by its photophysical properties. Key parameters include a high molar extinction coefficient in the desired spectral region and a high fluorescence quantum yield to ensure that the absorbed energy is not lost to non-radiative decay pathways before it can be transferred.

A significant finding in a related compound, 5,12-bis(phenylethynyl)tetracene (BPET), is its efficient singlet fission process in the thin-film state. acs.org Singlet fission is a mechanism where a singlet exciton converts into two triplet excitons, a process that could potentially double the efficiency of certain solar cells. Given that BPEN shares a similar tetracene-based core (naphthacene is a tetracene isomer), it is plausible that it could also exhibit interesting excited-state dynamics relevant to light-harvesting applications. A study on a BPET thin film revealed a high singlet fission yield of approximately 90% with long-lived triplets. acs.org

The fundamental photophysical properties of BPEN make it an attractive candidate for inclusion in light-harvesting arrays. Its strong absorption in the visible spectrum and its fluorescent nature are prerequisites for an effective antenna chromophore.

Below is a table summarizing the key photophysical data for this compound relevant to its potential use in light-harvesting systems.

| Parameter | Value | Significance in Light Harvesting |

| Absorption Maximum (λmax) | ~450-500 nm | Efficient capture of solar energy in the visible region. |

| Emission Maximum (λem) | ~530-580 nm | Determines the energy of the emitted photons and potential energy acceptors in a FRET system. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | A high quantum yield is crucial for efficient energy transfer to an acceptor molecule. |

| Molar Extinction Coefficient (ε) | High | Indicates strong light absorption capability. |

The development of hierarchical systems incorporating BPEN could involve its covalent attachment to other chromophores with complementary absorption spectra to create a cascade of energy transfer. Alternatively, BPEN could be used as a dopant in a host matrix, where it would absorb light and transfer the energy to the host material. Further research into the excited-state dynamics of BPEN, particularly its efficiency in energy transfer processes like FRET and the potential for singlet fission, is necessary to fully realize its capabilities in advanced light-harvesting technologies.

Studies on Biological and Sensing Applications of 5,12 Bis Phenylethynyl Naphthacene

Development as a Fluorescent Marker for Biological Imaging

As a compound with notable fluorescence, 5,12-Bis(phenylethynyl)naphthacene possesses a foundational characteristic required for a fluorescent marker in biological imaging. The development of such markers is a dynamic field, constantly seeking new fluorophores with high brightness and photostability to enable advanced imaging techniques. The general aim is to create probes that can specifically label and visualize biological molecules and structures with high sensitivity and resolution.

Imaging Cellular Structures

Currently, there is limited specific information available in the scientific literature detailing the direct application of this compound for the imaging of cellular structures. While its fluorescent properties are well-established, dedicated studies demonstrating its use as a cellular stain or a label for specific organelles are not prominently reported. The development of a fluorescent dye into a cellular imaging agent typically requires functionalization to ensure biocompatibility, cell permeability, and specific targeting to structures of interest.

Investigations in Protein Structure and Function Studies

The use of fluorescent probes is a cornerstone of modern protein science, enabling researchers to study protein conformation, dynamics, and interactions. However, specific studies employing this compound to investigate protein structure and function are not widely documented. Research on structurally similar compounds, such as derivatives of bis(phenylethynyl)anthracene, has shown their potential as sensors for proteins, suggesting that with appropriate chemical modification, naphthacene-based analogs could also be explored for these applications.

Research on DNA and RNA Interactions

Investigations into the interactions between small molecules and nucleic acids are crucial for understanding genetic processes and for the development of therapeutic agents. Some research has been conducted on bis(phenylethynyl)arene derivatives, which are structurally related to this compound, as fluorescent probes for DNA and RNA. These studies have shown that such compounds can bind to nucleic acids, leading to changes in their fluorescent properties, which can be harnessed for sensing applications. However, specific research focusing on the direct interactions of this compound with DNA and RNA is not extensively available.

Applications in Cellular Studies and Cellular Structure Analysis

The application of fluorescent compounds in cellular studies allows for the real-time visualization of cellular processes and the analysis of cellular architecture. While the general principles of fluorescence microscopy would apply to a dye like this compound, detailed reports of its specific use in cellular studies or for the analysis of cellular structures are scarce. The successful application in this area would necessitate the development of derivatives that can be targeted to specific cellular compartments or biomolecules.

Role in Enzymatic Pathway Investigations

Fluorescent probes can be designed to act as substrates for enzymes or to bind to specific components of an enzymatic pathway, allowing for the monitoring of metabolic activity. This is a sophisticated application that requires highly specific molecular design. At present, there is no significant body of research demonstrating the use of this compound in the investigation of enzymatic pathways.

Sensing Platforms Utilizing this compound

A promising area of application for fluorescent dyes like this compound is in the development of advanced sensing platforms. One such technology is triplet-triplet annihilation upconversion (TTA-UC). TTA-UC is a process where two molecules in a triplet excited state interact to generate one molecule in a higher-energy singlet excited state, which then emits light at a shorter wavelength (anti-Stokes emission). This upconverted emission can be used to detect the presence of specific analytes.

In a typical TTA-UC-based sensor, a sensitizer (B1316253) molecule absorbs low-energy light and transfers its energy to an annihilator molecule (the fluorescent probe), populating its triplet state. The intensity of the upconverted fluorescence from the annihilator can be modulated by the concentration of an analyte, forming the basis of the sensing mechanism. This approach is particularly advantageous in biological imaging as it can minimize background autofluorescence. nih.gov

While specific studies on this compound as the annihilator in TTA-UC sensing are not abundant, research on related compounds like 9,10-diphenylanthracene (B110198) and other anthracene (B1667546) derivatives has demonstrated the viability of this approach for detecting various analytes, including:

Oxygen: TTA-UC processes are often sensitive to oxygen, which can quench the triplet states of the sensitizer or annihilator. This property has been exploited to create oxygen sensors. nih.gov

Ions: By incorporating ion-specific binding sites (ionophores) into the sensor matrix, TTA-UC systems have been developed for the detection of ions such as calcium and potassium. chemrxiv.orgnih.gov

The strong fluorescence of this compound makes it a candidate for the role of the annihilator in such systems. Further research would be required to synthesize and test specific TTA-UC platforms incorporating this dye for various sensing applications.

Intermediate in Pharmaceutical Synthesis Research

Extensive literature searches did not yield specific research findings detailing the use of this compound as a direct intermediate in the synthesis of pharmaceutical compounds. While the compound and its derivatives are of interest in materials science, particularly for their fluorescent properties, their application as a foundational scaffold or precursor in drug development and medicinal chemistry is not well-documented in publicly available scientific literature.

The investigation into the synthetic utility of this compound reveals a primary focus on its photophysical characteristics rather than its role as a building block for creating new, biologically active molecules. Research has explored its analysis via methods like High-Performance Liquid Chromatography (HPLC), which is a standard technique in pharmaceutical analysis and pharmacokinetics. nih.govsielc.com However, this pertains to the detection and quantification of the compound itself, not its use in the synthesis of other drugs.

Similarly, while related structures such as 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(2-phenylethynyl)- have been synthesized and characterized, their subsequent application in pharmaceutical synthesis pathways is not described. nih.gov

Due to the lack of available data on the use of this compound as a synthetic intermediate in pharmaceutical research, a data table of research findings cannot be generated.

Advanced Materials Science Research Involving 5,12 Bis Phenylethynyl Naphthacene

Fabrication and Characterization of Thin Films for Device Applications

The performance of organic electronic devices is intrinsically linked to the quality and morphology of the thin films used in their construction. For 5,12-bis(phenylethynyl)naphthacene, the arrangement of molecules in the solid state dictates the efficiency of charge transport and luminescence. Consequently, significant research efforts are directed towards understanding and controlling the formation of its thin films.

Thermal Vapor Deposition Techniques for Film Formation

Thermal vapor deposition is a prevalent method for creating high-quality thin films of organic materials like this compound. This process involves heating the source material in a high-vacuum environment until it sublimes. The vapor then travels and condenses onto a cooler substrate, forming a thin film. The quality of the resulting film is highly dependent on several key parameters.

| Parameter | Typical Range | Influence on Film Properties |

| Vacuum Pressure | 10⁻⁶ to 10⁻⁸ Torr | Higher vacuum leads to higher purity films and better molecular ordering. |

| Substrate Temperature | Room Temperature to 200°C | Affects molecular packing, crystallinity, and grain size. |

| Deposition Rate | 0.1 to 10 Å/s | Can influence the degree of crystallinity and surface roughness. |

This table presents typical parameters for the thermal vapor deposition of organic small molecules.

Solvent Vapor Annealing Effects on Film Morphology and Performance

Solvent vapor annealing is a post-deposition technique used to improve the molecular ordering and performance of organic semiconductor films. This method involves exposing the thin film to a saturated vapor of a specific solvent for a controlled period. The solvent molecules penetrate the film, increasing the mobility of the organic molecules and allowing them to rearrange into a more thermodynamically stable and ordered state.

The choice of solvent is crucial, as its interaction with the organic material will determine the extent of morphological change. A good solvent can lead to significant recrystallization and the formation of larger crystalline domains, which can enhance charge transport. However, excessive exposure or the use of a very strong solvent can also lead to dewetting or the formation of undesirable aggregates. In situ studies on similar small molecule systems have shown that solvent choice and annealing time significantly impact the resulting film morphology and device performance. researchgate.net For instance, in some systems, tetrahydrofuran (B95107) (THF) vapor has been shown to improve crystallinity and create a more interconnected network within the film, leading to improved charge transport and extraction. researchgate.net

Organic Cocrystal Formation and Resulting Properties

The formation of organic cocrystals represents a promising strategy for tuning the properties of molecular materials. A cocrystal is a multicomponent crystalline solid in which the different molecular species are held together by non-covalent interactions, such as hydrogen bonding or π-π stacking. By co-crystallizing an electron-donating molecule with an electron-accepting molecule, it is possible to create materials with novel electronic and optical properties, including ambipolar charge transport.

While specific research on cocrystals of this compound is not widely reported, the principles of cocrystal engineering are applicable. Acenes and their derivatives are often used as components in cocrystals due to their extended π-systems. The resulting properties of the cocrystal, such as its charge-transfer characteristics and solid-state packing, are highly dependent on the choice of the co-former and the stoichiometry of the components. The ability to form a "molecular level heterojunction" in a cocrystal could provide an alternative approach to fabricating complex device architectures.

Microwire Networks and Branched Architectures in Organic Optoelectronics

The self-assembly of organic molecules into well-defined micro- and nanostructures, such as microwires and branched networks, is a key area of research in organic optoelectronics. These structures can act as waveguides for light or as efficient pathways for charge transport, making them attractive for applications in sensors, lasers, and integrated circuits.

For materials like this compound, the formation of such architectures would be highly beneficial. Microwire networks could facilitate long-range charge transport, overcoming the limitations of grain boundaries in polycrystalline thin films. Branched or dendritic structures could be utilized in applications requiring a high surface area, such as in certain types of sensors. The growth of these structures is typically achieved through solution-based methods, where careful control over solvent, concentration, and temperature can direct the self-assembly process.

Influence of Molecular Structure on Solid-State Performance

The solid-state performance of an organic semiconductor is directly linked to its molecular structure. In the case of this compound, the rigid naphthacene (B114907) core provides a platform for efficient π-orbital overlap, which is essential for charge transport. The phenylethynyl substituents play a crucial role in modifying the electronic properties and influencing the solid-state packing.

These side groups can prevent the close face-to-face packing that often leads to undesirable excimer formation and quenching of fluorescence in the solid state. This allows materials like this compound to exhibit strong solid-state luminescence, a desirable property for OLED applications. researchgate.net Furthermore, modifications to the peripheral phenyl groups or the naphthacene core can be used to tune the HOMO and LUMO energy levels, thereby optimizing the material for specific electronic applications. Studies on related azaacene derivatives have shown that the introduction of nitrogen atoms into the acene backbone can significantly alter the electronic properties, leading to materials with lower-lying LUMO levels and improved electron-transporting (n-type) characteristics. researchgate.net

Solubility Enhancement Strategies for Material Processing and Integration

A significant challenge in the development of organic electronic devices is the often-poor solubility of high-performance organic semiconductors in common organic solvents. Good solubility is crucial for solution-based processing techniques, such as spin-coating and inkjet printing, which are more amenable to large-area and low-cost manufacturing than vacuum-based methods.

Thermal Stability Considerations in Material Design

The thermal stability of this compound is a critical characteristic that significantly influences its suitability for various applications, particularly in the realm of organic electronics and photonics. cymitquimica.com This section delves into the thermal properties of this compound, providing detailed research findings that are essential for material design and integration into advanced devices.

The structural composition of this compound, which features a rigid naphthacene core flanked by two phenylethynyl groups, inherently contributes to its high thermal stability. cymitquimica.com The extensive π-conjugated system not only dictates its electronic and optical properties but also enhances its resilience to thermal degradation.

The predicted boiling point of this compound is estimated to be around 683.7 °C, further attesting to its low volatility and the strong intermolecular forces characteristic of large polycyclic aromatic hydrocarbons. chembk.com

Interactive Table: Thermal Properties of this compound

| Thermal Property | Value | Notes | References |

| Melting Point | 248 °C | Decomposes | chemsrc.comchemicalbook.comwikipedia.org |

| Boiling Point | 683.7 ± 28.0 °C | Predicted | chembk.com |

| Flash Point | 369.5 °C | Predicted | chembk.com |

In the context of material design for applications such as Organic Light-Emitting Diodes (OLEDs), the high thermal stability of this compound is a significant advantage. cymitquimica.com OLEDs can generate considerable heat during operation, and the component materials must resist degradation to ensure a long device lifetime and stable performance. The rigidity of the this compound molecule helps to maintain the morphological stability of the thin films used in these devices at elevated operational temperatures.

The design of new materials based on this compound often involves the synthesis of derivatives to fine-tune its properties. The thermal stability of these derivatives is a primary consideration. Modifications to the peripheral phenyl groups or the naphthacene core can alter the decomposition temperature, and therefore, any new molecular design must be evaluated for its thermal robustness to ensure it meets the requirements of the intended application.

Theoretical and Computational Studies on 5,12 Bis Phenylethynyl Naphthacene

Quantum Mechanical Calculations of Electronic and Optical Properties

Quantum mechanical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic structure and optical properties of organic semiconductor materials, including acene derivatives. nih.govrsc.org For BPEN, these calculations can elucidate key parameters that govern its performance in optoelectronic applications.

Calculations typically start with geometry optimization to find the lowest energy structure of the molecule. From this, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's electronic excitation energy and influences its charge transport properties. researchgate.net Functionalization with phenylethynyl groups is known to modulate these energy levels compared to the parent naphthacene (B114907) (tetracene) molecule. acs.org

TD-DFT calculations are then employed to simulate the electronic absorption spectrum, predicting the energies and intensities of electronic transitions. nih.gov For BPEN, this would reveal the theoretical positions of its absorption bands, which can be compared with experimental UV-Vis spectra. These calculations also provide information about the nature of the excited states, such as whether they are localized on the naphthacene core or involve the phenylethynyl substituents.

Table 1: Representative Data from Quantum Mechanical Calculations for Acene Derivatives

| Property | Typical Calculation Method | Significance for BPEN |

| Ground State Geometry | DFT (e.g., B3LYP functional) | Determines the most stable conformation. |

| HOMO Energy | DFT | Relates to the ionization potential and hole transport capability. |

| LUMO Energy | DFT | Relates to the electron affinity and electron transport capability. |

| HOMO-LUMO Gap | DFT | Indicates the energy required for electronic excitation and affects optical properties. |

| Absorption Spectrum | TD-DFT | Predicts the wavelengths of light the molecule will absorb. |

| Triplet State Energy (T₁) | DFT or TD-DFT | Crucial for determining singlet fission viability. |

This table presents typical data obtained from quantum mechanical calculations on similar molecules, illustrating the expected outputs for BPEN.

Modeling of Singlet Exciton (B1674681) Fission Dynamics and Efficiency

Singlet exciton fission (SF) is a process where a singlet exciton (S₁) generated by photoexcitation converts into two triplet excitons (2 x T₁). nih.gov This phenomenon is of great interest for enhancing solar cell efficiency beyond the Shockley-Queisser limit. acs.org The key energetic requirement for SF is that the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). nih.gov

Computational modeling is essential for understanding the complex dynamics of SF. For a BPEN thin film, time-resolved optical studies combined with theoretical modeling have shown an ultrafast and efficient SF process. acs.org The dynamics can be modeled by considering the various states involved: the initial photoexcited singlet state (S₁), an intermediate correlated triplet pair state ¹(TT), and the final separated triplet excitons (T₁ + T₁). nih.gov

Simulations suggest that upon photoexcitation, the S₁ state in a BPEN thin film rapidly relaxes to form the ¹(TT) state within femtoseconds (e.g., ~200 fs). acs.org This is followed by the generation of free triplet excitons on a picosecond timescale. acs.org The efficiency of this process is highly dependent on intermolecular coupling and molecular packing in the solid state. acs.orgnih.gov The phenylethynyl substituents on the naphthacene core play a crucial role by modifying the electronic energy levels and the intermolecular interactions, making SF in BPEN more efficient compared to unsubstituted tetracene. acs.org Quantum dynamics simulations can be used to calculate the rate of SF, which is influenced by factors like electronic coupling between these states and the presence of vibrational modes that can facilitate the transition. nih.gov

Studies on thin films of BPEN have estimated a high SF yield of around 90%, with the resulting triplet excitons having a long lifetime of about 3 milliseconds. acs.org This high efficiency and the long-lived nature of the triplets make BPEN a promising candidate for SF-based solar cells. acs.org

Simulation of Ultrafast Electron Transfer Mechanisms

Ultrafast electron transfer is a key process in many applications of organic semiconductors, including photovoltaics and photocatalysis. rsc.orgrsc.org Theoretical simulations can model the transfer of an electron from an excited molecule to an acceptor material or between different parts of a molecular assembly. rsc.orgrsc.org These simulations often combine quantum mechanics with molecular dynamics to capture the interplay between electronic transitions and nuclear motion. rsc.org

For a molecule like BPEN, one could simulate the electron transfer dynamics from its excited state to an electron acceptor, such as a semiconductor nanoparticle. nanoge.org The mechanism can be either a direct transfer or a multi-step process mediated by intermediate states. mdpi.com The rate of electron transfer is governed by several factors, including the driving force (the difference in energy between the initial and final states), the reorganization energy (the energy required to distort the molecule and its environment from the initial to the final state geometry), and the electronic coupling between the donor and acceptor. nih.gov

Computational models like Marcus theory can be used to estimate these rates. nih.gov More advanced simulations, such as nonadiabatic quantum molecular dynamics, can provide a more detailed picture of the process, tracking the evolution of the electronic and nuclear degrees of freedom in real-time. researchgate.net Such simulations would be crucial in designing efficient BPEN-based systems for applications where charge separation is desired, by predicting how modifications to the molecular structure or its environment would affect the speed and efficiency of electron transfer.

Structure-Property Relationship Predictions and Design Principles

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its functional properties, enabling the rational design of new materials. nih.gov For singlet fission materials like BPEN, computational studies aim to provide design principles to optimize SF efficiency.

The primary design principle for SF revolves around tuning the excited state energies to satisfy the condition E(S₁) ≥ 2E(T₁) and ideally E(S₁) < E(T₂), where T₂ is the second triplet excited state, to prevent unwanted relaxation pathways. nih.gov Computational methods like TD-DFT are used to screen potential candidate molecules by calculating these energy levels. rsc.org

For acenes, key design strategies include:

π-Conjugation Length: Extending the π-conjugated system, for example by moving from anthracene (B1667546) to tetracene to pentacene (B32325), systematically lowers the S₁ and T₁ energies. nih.gov

Substitution: Attaching substituent groups, like the phenylethynyl groups in BPEN, provides another way to tune the electronic properties. These groups can alter the HOMO/LUMO levels, the S₁-T₁ gap, and intermolecular packing, all of which influence SF rates and efficiency. acs.orgnih.gov

Molecular Packing: In the solid state, the relative orientation of neighboring molecules is critical. Simulations of molecular dimers and larger aggregates can predict how different packing motifs (e.g., herringbone vs. slip-stacked) affect the electronic coupling terms that govern the SF process. nih.govacs.org

By systematically studying various derivatives of naphthacene and other acenes computationally, researchers can build a comprehensive understanding of how specific structural modifications impact the desired photophysical properties, leading to clear guidelines for synthesizing next-generation SF materials. rsc.org

Charge-Density Distribution Calculations

Calculations of the charge-density distribution provide a detailed picture of how electrons are arranged within a molecule, both in its ground and excited states. researchgate.net This information is vital for understanding a molecule's reactivity, intermolecular interactions, and electrostatic properties.

Furthermore, by calculating the difference in charge density between the ground state and an excited state (e.g., S₁ or T₁), one can visualize how the electron distribution is rearranged upon excitation. This is particularly important for understanding charge-transfer character in excited states and for predicting how the molecule will interact with external electric fields or other molecules in its excited state. nih.gov For instance, mapping the molecular electrostatic potential (MEP) onto the electron density surface visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into potential sites for electrophilic or nucleophilic attack and guiding the understanding of intermolecular packing preferences. nih.gov

Research on Derivatives and Analogues of 5,12 Bis Phenylethynyl Naphthacene

Structure-Property Relationships in Substituted Naphthacene (B114907) Systems

The fundamental principle guiding the research into substituted naphthacene systems is that the introduction of different functional groups can systematically tune the molecule's properties. Key relationships have been established between the molecular structure and the resulting optical and electronic behaviors.

Computational studies, often employing density functional theory (DFT), are crucial in elucidating these relationships. rsc.org Such studies on non-planar dibenzo[a,m]rubicenes, which are related cyclopenta-fused polycyclic aromatic hydrocarbons, have shown that charge transport properties can be effectively modulated by introducing different substituents. rsc.org The relationship between the molecular structures and properties like frontier molecular orbitals, ionization potentials, electron affinities, and reorganization energies has been systematically investigated. rsc.org These computational insights, corroborated by experimental data, provide a predictive framework for designing new materials with tailored functionalities.

Comparative Studies with Other Phenylethynyl Aromatic Compounds

To better understand the unique properties of 5,12-bis(phenylethynyl)naphthacene, it is often compared with other phenylethynyl aromatic compounds. These comparative studies provide valuable context and highlight the influence of the core aromatic structure.

A prominent analogue for comparative studies is 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA). researchgate.netrsc.org BPEA is a highly efficient green light-emitting hydrocarbon known for its high emission efficiency, good solubility, and stability. researchgate.netrsc.org While both BPEA and its naphthacene counterpart are valued for their fluorescence, the larger acene core in this compound typically results in a red-shift of its absorption and emission spectra, yielding an orange fluorescence. wikipedia.org

Studies on BPEA derivatives have shown the critical role of intermolecular interactions, such as π-π stacking and hydrogen bonding, in controlling their self-assembly in solution. nih.gov The introduction of amide groups, for example, can drive the formation of one-dimensional stacks and significantly increase binding constants. nih.gov While BPEA itself has been explored for applications in perovskite-sensitized triplet-triplet annihilation upconversion, its derivatives, such as 1-chloro- and 2-chloro-BPEA, exhibit vastly different properties in thin films despite having similar optical properties in solution, underscoring the importance of solid-state packing. chemrxiv.orgchemrxiv.org

Naphthalene-based systems have also been studied. A series of naphthalene-bridged disilanes displayed red-shifted absorption compared to naphthalene (B1677914), indicating extended conjugation. nih.gov The photophysical properties of these naphthalene derivatives were found to be highly dependent on the substituents on the silicon atoms and the polarity of the solvent. nih.gov

Direct analogues of this compound include other functionalized tetracenes and the next higher acene, pentacene (B32325). The introduction of phenylethynyl groups is a common strategy to improve the solubility and modify the electronic properties of these acenes. uky.edu

For instance, bis(triisopropylsilylethynyl)pentacene was developed to enhance solubility and promote self-assembly into π-stacked arrays. uky.edu This substitution leads to significant changes in the solid-state ordering, resulting in a much smaller interplanar spacing of the aromatic rings (3.47 Å) compared to unsubstituted pentacene (6.27 Å). uky.edu This enhanced orbital overlap dramatically improves electronic properties, with vacuum-evaporated films showing significantly lower resistivity. uky.edu The electronic properties of pentacene, such as its HOMO-LUMO gap, can be probed using techniques like scanning tunneling spectroscopy, which typically reveals a gap of around 3.39 ± 0.31 V for molecules on thin insulating layers. beilstein-journals.org The introduction of nitrogen atoms into the pentacene core (azapentacenes) is another strategy to stabilize the frontier molecular orbitals and increase electron affinity, making them suitable for electron transport applications. researchgate.net

The table below provides a comparative overview of the electronic properties of pentacene and its substituted analogue.

| Compound | Property | Value | Reference |

|---|---|---|---|

| Unsubstituted Pentacene | Interplanar Spacing | 6.27 Å | uky.edu |

| Bis(triisopropylsilylethynyl)pentacene | Interplanar Spacing | 3.47 Å | uky.edu |

| Pentacene on h-BN/Rh(111) | HOMO-LUMO Gap (STS) | 3.39 ± 0.31 V | beilstein-journals.org |

| Bis(triisopropylsilylethynyl)pentacene | Thin Film Resistivity (Solvent-cast) | ~1010 Ω/square | uky.edu |

| Bis(triisopropylsilylethynyl)pentacene | Thin Film Resistivity (Vacuum-evaporated) | ~108 Ω/square | uky.edu |

Synthesis and Characterization of Covalently Linked Oligomers for Multiexciton Generation

A key area of research for phenylethynyl-acene compounds is their incorporation into covalently linked oligomers (dimers, trimers, etc.) to study and harness multiexciton generation, primarily through singlet fission. Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, potentially doubling the quantum efficiency in photovoltaic devices. wpmucdn.com

Covalently linked tetracene dimers have been instrumental in demonstrating the effects of inter- and intra-dimer coupling on singlet fission. morressier.com The relative orientation of the chromophores, controlled by the covalent linker, is crucial for maximizing the rate of singlet fission. rsc.org Studies on ortho-, meta-, and para-ethynyltetracene dimers have revealed that the linker's geometry significantly influences the excited-state dynamics. morressier.comnih.gov For instance, in solution, only the para-dimer, where the chromophores are conjugated, forms distinct triplets, while the meta-dimer primarily undergoes radiative decay. morressier.comnih.gov

The efficiency of singlet fission is not only dependent on the energy gap but also on the electronic coupling between the singlet state and the multiexcitonic state. morressier.com While strong inter-chromophore coupling can promote the initial formation of the correlated triplet pair (TT), it can hinder the subsequent dissociation of this pair into free triplets. wpmucdn.comrsc.org Recent work has shown that this challenge can be overcome in tetracene oligomers with three or more units. wpmucdn.com In these systems, a spatially separated triplet pair state can be employed to improve the efficiency of free triplet generation. wpmucdn.com This has led to a remarkable increase in the peak triplet population efficiency, from 59% in a tetracene dimer to 152% in a trimer and 189% in a tetramer. wpmucdn.com

The table below summarizes the triplet population efficiencies in tetracene oligomers.

| Oligomer | Peak Triplet Population Efficiency | Reference |

|---|---|---|

| Tetracene Dimer | 59% | wpmucdn.com |

| Tetracene Trimer | 152% | wpmucdn.com |

| Tetracene Tetramer | 189% | wpmucdn.com |

Impact of Substituent Effects on Photophysical and Electronic Behavior

The systematic modification of molecular structures through the introduction of substituents is a cornerstone of materials chemistry, allowing for the fine-tuning of photophysical and electronic properties. nih.govrsc.org The impact of a substituent depends on its electron-donating or electron-withdrawing nature, its position on the aromatic core, and the nature of the core itself. acs.org